Etaqualone

概要

説明

Streptomyces carzinostaticus。これは、タンパク質成分と非タンパク質色素成分からなる複雑な分子であり、これらは合わせて強力な細胞毒性を示します。 ジノスタチンは、特に肝細胞癌に対する抗癌剤としての可能性について、主に研究されてきました .

準備方法

合成経路と反応条件: ジノスタチンは、Streptomyces carzinostaticus の発酵液から単離されます。単離プロセスには、溶媒抽出、沈殿、クロマトグラフィー精製などの複数のステップが含まれます。 この化合物はその後、高性能液体クロマトグラフィー(HPLC)を用いてさらに精製され、所望の純度が得られます .

工業生産方法: ジノスタチンの工業生産には、制御された条件下でのStreptomyces carzinostaticus の大規模発酵が含まれます。発酵液は、一連の抽出および精製工程を経て、活性化合物を単離されます。 最終製品は、臨床使用のために製剤化され、しばしば他の薬剤と組み合わせて、治療効果を高めます .

化学反応の分析

Oxidation Reactions

Etaqualone undergoes oxidation at the quinazolinone ring, yielding hydroxylated or dehydrogenated derivatives. Key reagents and conditions include:

-

Potassium permanganate (KMnO₄) : Generates hydroxylated quinazolinones via benzylic oxidation .

-

Chromium trioxide (CrO₃) : Produces 4-hydroxyquinazolinone derivatives under acidic conditions .

Major Products :

-

4-Hydroxyquinazolinone analogs : Formed via oxidation at the 4-position, enhancing polarity and altering pharmacological activity .

Reduction Reactions

Reductive modifications target the quinazolinone ring or the ethylphenyl substituent:

-

Lithium aluminum hydride (LiAlH₄) : Reduces the carbonyl group at position 4 to a secondary alcohol, forming 3-(2-ethylphenyl)-2-methyl-3,4-dihydroquinazoline .

-

Sodium borohydride (NaBH₄) : Selectively reduces the ketone group under milder conditions, yielding similar dihydroquinazoline derivatives.

Impact on Bioactivity :

Reduction diminishes GABAergic activity due to loss of the ketone moiety critical for receptor binding .

Substitution Reactions

Substitution occurs at the phenyl ring or quinazolinone core, enabling structural diversification:

Electrophilic Substitution

-

Halogenation : Bromine (Br₂) or chlorine (Cl₂) in acetic acid substitutes at the para position of the ethylphenyl group .

-

Nitration : Nitric acid (HNO₃) introduces nitro groups at the meta position of the quinazolinone ring .

Nucleophilic Substitution

-

Methoxy substitution : Methanol (CH₃OH) with HCl replaces hydroxyl groups, forming methoxy derivatives .

Key Derivatives :

| Derivative | Substituent Position | Biological Activity Change |

|---|---|---|

| 3-(2-Ethyl-4-Cl-phenyl) | C4 of phenyl | Increased lipophilicity |

| 4-Nitroquinazolinone | C4 of quinazolinone | Reduced sedative potency |

Synthetic Routes

This compound is synthesized via cyclization of N-acetylanthranilic acid and 2-ethylaniline in the presence of phosphorus trichloride (PCl₃) :

Reaction Mechanism :

-

Amide Formation : N-acetylanthranilic acid reacts with 2-ethylaniline to form an intermediate amide.

-

Cyclization : PCl₃ catalyzes intramolecular cyclization, yielding this compound as a free base .

Industrial Optimization :

-

Scale-up : Reaction conditions (temperature: 120–140°C, solvent: toluene) maximize yield (>85%) .

-

Purification : Recrystallization from ethanol-water mixtures achieves >98% purity .

Degradation Pathways

This compound degrades under hydrolytic and photolytic conditions:

-

Acidic Hydrolysis : Breaks the quinazolinone ring, forming anthranilic acid and 2-ethylaniline derivatives .

-

UV Exposure : Generates radical intermediates via homolytic cleavage of C–N bonds, leading to dimerization products .

Stability Data :

| Condition | Half-Life (25°C) | Major Degradants |

|---|---|---|

| pH 1.2 (HCl) | 2.5 hours | Anthranilic acid |

| pH 7.4 (phosphate) | 48 hours | 4-Hydroxythis compound |

| UV light (254 nm) | 15 minutes | Dimeric quinazolinones |

Analytical Differentiation

This compound’s positional isomers (3- and 4-ethylphenyl analogs) are distinguishable via:

-

¹H NMR : Ethyl group splitting patterns (e.g., triplet at δ 1.18 ppm for this compound vs. δ 1.28–1.31 ppm for isomers) .

Spectroscopic Signatures :

| Parameter | This compound | 3-Ethyl Isomer | 4-Ethyl Isomer |

|---|---|---|---|

| IR (cm⁻¹) | 1712 (C=O) | 1715 (C=O) | 1721 (C=O) |

| MS Fragments | 249 (M⁺–CH₃), 143 | 264 (M⁺), 143 | 264 (M⁺), 143 |

Computational Insights

DFT studies (B3LYP/6-311++G(d,p)) reveal:

科学的研究の応用

Chemistry

- Reference Standards : Etaqualone is utilized as a reference compound in analytical chemistry, particularly for mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. Its unique chemical properties allow for the development of detection methods for similar compounds.

Biology

- GABA A Receptor Studies : Research on this compound's interaction with GABA A receptors has provided insights into the functioning of these receptors in the central nervous system. This research is crucial for understanding various neurological disorders.

- Neuroprotective Effects : Some studies suggest that this compound may have neuroprotective properties, making it a candidate for treating cognitive deficits associated with neurodegenerative diseases like Alzheimer's.

Medicine

- Therapeutic Applications : The sedative and muscle relaxant properties of this compound have been explored for potential therapeutic uses in treating insomnia and anxiety disorders. However, its clinical application is restricted due to safety concerns related to addiction .

- Smoking Cessation : this compound has been investigated in pharmacological formulations aimed at aiding smoking cessation by mimicking nicotine effects without harmful components of tobacco.

Industry

- Pharmaceutical Development : The compound serves as a precursor in synthesizing new quinazolinone derivatives with potential pharmaceutical applications .

Biochemical Analysis

A study established a sensitive analytical procedure for detecting this compound in human hair samples using gas chromatography-tandem mass spectrometry (GC-MS/MS). This method demonstrated high precision and accuracy, facilitating rapid detection in forensic and clinical settings .

User Experience Reports

User experiences have highlighted both the desired effects and adverse reactions associated with this compound use. Reports indicate that while users seek its sedative effects, there are significant risks of physical discoordination and potential addiction due to its rapid onset when smoked or vaporized .

Accidental Intoxication Cases

Case studies involving accidental intoxication with related compounds (e.g., afloqualone) illustrate the risks associated with misuse. In one instance, dogs presented symptoms consistent with overdose after ingesting afloqualone tablets intended for human use .

作用機序

ジノスタチンは、DNAに結合し、一本鎖および二本鎖切断を誘導することによって作用します。色素成分はDNAヘリックスにインターカレーションし、タンパク質成分は複合体を安定化します。 この相互作用により、活性酸素種の生成とそれに続くDNA損傷が起こり、最終的に癌細胞のアポトーシスが引き起こされます . ジノスタチンの分子標的には、さまざまなDNA修復酵素やアポトーシス経路が含まれ、腫瘍細胞における細胞死の強力な誘導物質となっています .

類似化合物:

ジノスタチンの独自性: ジノスタチンは、タンパク質と色素からなる二重成分構造を持つため、ユニークです。この組み合わせにより、特異的なDNA結合と強力な細胞毒性効果が実現します。 さらに、一本鎖と二本鎖の両方のDNA切断を誘導する能力は、他の抗癌剤とは異なります .

類似化合物との比較

Miriplatin: A platinum-based anticancer agent used in the treatment of hepatocellular carcinoma.

Cisplatin: Another platinum-based chemotherapeutic agent that induces DNA damage and apoptosis.

Uniqueness of Zinostatin: Zinostatin is unique due to its dual-component structure, consisting of a protein and a chromophore. This combination allows for specific DNA binding and potent cytotoxic effects. Additionally, its ability to induce both single and double-strand DNA breaks sets it apart from other anticancer agents .

生物活性

Etaqualone, a compound classified under the quinazolinone derivatives, has garnered attention due to its pharmacological properties, primarily as a sedative and muscle relaxant. The compound is structurally related to methaqualone, which was widely used in the past for its hypnotic effects. This article delves into the biological activity of this compound, its mechanisms of action, pharmacokinetics, and associated case studies.

Overview of this compound

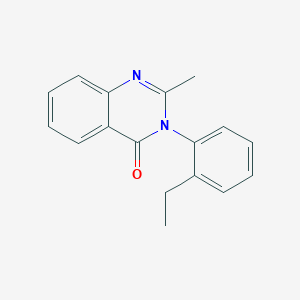

- Chemical Structure : this compound is chemically known as 3-(2-ethylphenyl)-2-methylquinazolin-4-one.

- CAS Number : 7432-25-9.

- Classification : Quinazolinone derivative.

This compound primarily acts as an agonist at the β-subtype of the gamma-aminobutyric acid A (GABA) receptor. This interaction enhances GABAergic neurotransmission, leading to various physiological effects:

- Sedation : Induces sleepiness and reduces anxiety.

- Muscle Relaxation : Alleviates muscle tension.

- Anticonvulsant Effects : Provides protection against seizures.

The compound's action can be summarized as follows:

| Effect | Mechanism |

|---|---|

| Sedation | Agonism at GABA receptors |

| Muscle Relaxation | Increased GABAergic activity |

| Anticonvulsant | Modulation of neuronal excitability |

Pharmacokinetics

This compound is administered orally and exhibits a variable duration of action depending on the route of administration:

- Oral Administration :

- Onset: 30-60 minutes

- Duration: 1.5-5 hours

- Peak Effects: 30-60 minutes after ingestion

The biochemical properties of this compound include its interaction with GABA receptors, leading to increased sensitivity and enhanced inhibitory effects on neural activity. This results in:

- Cellular Effects : Modulation of neurotransmitter release.

- Molecular Mechanism : Agonistic activity at GABA receptors contributes to its sedative and muscle relaxant effects.

Case Studies and User Experiences

Research on this compound has included user experiences that highlight both its therapeutic potential and risks associated with misuse. A notable study examined the effects of this compound when administered via different routes:

| Route of Administration | Typical Dosage (mg) | Effects | Side Effects |

|---|---|---|---|

| Oral | Low: 200-300 | Sedation, Relaxation | Impaired vision, Short-term memory loss |

| Smoking/Vaporizing | Low: <30 | Euphoria, Relaxation | Physical discoordination |

| Sublingual | Low: <100 | Anxiolytic effects | Numbness, Impaired hearing |

User reports indicate that smoking this compound leads to rapid onset of effects (within seconds), but also highlights significant risks including physical dependence and severe side effects such as impaired coordination and cognitive functions .

Research Findings

Recent studies have focused on this compound's potential therapeutic applications while acknowledging its risks:

-

Therapeutic Applications :

- Investigated for use in anxiety disorders due to its sedative properties.

- Limited clinical use due to concerns over abuse potential.

-

Risks and Abuse Potential :

- Users report a strong desire for repeated dosing, particularly when smoked or vaporized.

- High doses can lead to severe side effects including seizures and impaired cognitive function.

特性

IUPAC Name |

3-(2-ethylphenyl)-2-methylquinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O/c1-3-13-8-4-7-11-16(13)19-12(2)18-15-10-6-5-9-14(15)17(19)20/h4-11H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVTJKLLUVOTSOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1N2C(=NC3=CC=CC=C3C2=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60225333 | |

| Record name | Etaqualone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60225333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7432-25-9 | |

| Record name | 3-(2-Ethylphenyl)-2-methyl-4(3H)-quinazolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7432-25-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Etaqualone [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007432259 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Etaqualone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96163 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Etaqualone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60225333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ETAQUALONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HFS3HB32J7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。